molecular formula C19H17N5O2S B2669536 3-oxo-2-phenyl-5-propyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-75-6

3-oxo-2-phenyl-5-propyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2669536
CAS RN: 921881-75-6
M. Wt: 379.44
InChI Key: UCIMXUKZGUFXOA-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It’s likely to have a complex structure due to the presence of multiple rings and functional groups .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thiazole ring in the compound can undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound is likely to have a similar solubility profile.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study discusses the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents, providing insights into the potential therapeutic applications of these compounds (Rahmouni et al., 2016). The compounds were tested for cytotoxic activities against cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme, which is involved in inflammatory processes.

Utility in Heterocyclic Synthesis

  • Another study highlights the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of pyrazolopyrimidines in heterocyclic chemistry (Fadda et al., 2012). The synthesized compounds were characterized by various spectral data, emphasizing their structural diversity and potential for further functionalization.

Antimicrobial Activities

  • Research on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety demonstrates the antimicrobial potential of pyrazolopyrimidines. Some derivatives showed promising activities, suggesting their applicability in developing new antimicrobial agents (Gouda et al., 2010).

properties

IUPAC Name

3-oxo-2-phenyl-5-propyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-9-23-11-14(17(25)21-19-20-8-10-27-19)16-15(12-23)18(26)24(22-16)13-6-4-3-5-7-13/h3-8,10-12H,2,9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIMXUKZGUFXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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